4-Ethynyl-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethynyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can be involved in coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products:
Nitration: 4-ethynyl-2-methoxy-3-nitrobenzoic acid.
Halogenation: 4-ethynyl-2-methoxy-3-halobenzoic acid.
Coupling Reactions: Various biaryl derivatives depending on the coupling partner.
Scientific Research Applications
4-Ethynyl-2-methoxybenzoic acid has diverse applications in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-ethynyl-2-methoxybenzoic acid depends on its specific application
Ethynyl Group: Can participate in π-π interactions and covalent bonding with target molecules.
Methoxy Group: Can enhance the compound’s solubility and influence its electronic properties.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological targets.
Comparison with Similar Compounds
4-Ethynylbenzoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxybenzoic Acid: Lacks the ethynyl group, which limits its ability to participate in coupling reactions.
4-Methoxybenzoic Acid: Lacks both the ethynyl and carboxylic acid groups, significantly altering its chemical behavior.
Uniqueness: 4-Ethynyl-2-methoxybenzoic acid is unique due to the combination of the ethynyl and methoxy groups on the benzoic acid core. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-ethynyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZPHXVEQASML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.